Tirucalla-7,24-dien-3beta-ol

Triterpenoid biosynthesis Oxidosqualene cyclase Arabidopsis thaliana

Tirucalla-7,24-dien-3beta-ol (also known as butyrospermol; CAS 33755-52-1) is a tirucallane-type tetracyclic triterpenol with the molecular formula C₃₀H₅₀O and a molecular weight of 426.72 g/mol. It is distinguished by a Δ⁷ double bond in the sterol backbone and a 3β-hydroxy group, structural features that differentiate it from the Δ⁸ isomer tirucallol and the Δ⁸,20β-H isomer euphol.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
Cat. No. B1253469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirucalla-7,24-dien-3beta-ol
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,21-23,25-26,31H,9,11,13-19H2,1-8H3/t21-,22-,23-,25-,26-,28+,29-,30+/m0/s1
InChIKeyDICCPNLDOZNSML-CEEMYSEHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tirucalla-7,24-dien-3beta-ol (Butyrospermol): A Tetracyclic Triterpenol with Defined Biosynthetic Origin and Multi-Target Pharmacological Profile


Tirucalla-7,24-dien-3beta-ol (also known as butyrospermol; CAS 33755-52-1) is a tirucallane-type tetracyclic triterpenol with the molecular formula C₃₀H₅₀O and a molecular weight of 426.72 g/mol [1]. It is distinguished by a Δ⁷ double bond in the sterol backbone and a 3β-hydroxy group, structural features that differentiate it from the Δ⁸ isomer tirucallol and the Δ⁸,20β-H isomer euphol [2]. The compound is the predominant product (85%) of the Arabidopsis thaliana oxidosqualene cyclase PEN3, establishing it as a key intermediate in plant triterpenoid biosynthesis [3]. Naturally occurring in seed oils of the Theaceae family (camellia and sasanqua oils) and shea butter, tirucalla-7,24-dien-3beta-ol has documented anti-inflammatory, anticancer, and antimicrobial activities [4].

Why Tirucalla-7,24-dien-3beta-ol Cannot Be Replaced by Generic Tirucallane Triterpenoids in Research and Industrial Applications


Tirucallane triterpenoids share a common tetracyclic scaffold, yet subtle variations in double-bond position (Δ⁷ vs. Δ⁸), C-20 stereochemistry (20α-H vs. 20β-H), and hydroxylation pattern produce profound differences in metabolic fate, enzyme recognition, and biological potency. For instance, in the biosynthesis of limonoid nimbolide, euphol (Δ⁸,20β-H) is incorporated far more efficiently than butyrospermol (Δ⁷), demonstrating that enzymes discriminate sharply among closely related isomers [1]. Similarly, the Arabidopsis oxidosqualene cyclase PEN3 yields tirucalla-7,24-dien-3beta-ol as its dominant product (85%), while the paralogous enzyme LUP5 produces a 2:2:1 mixture of three triterpenoids—meaning that sourcing the wrong cyclase product or a mixed isomer preparation renders biosynthetic pathway studies uninterpretable [2]. In pharmacological assays, the anti-inflammatory ID₅₀ values for individual tirucallane alcohols span a 4.5-fold range (0.2–0.9 mg/ear), making potency highly compound-specific [3]. These examples underscore that generic substitution is not scientifically valid: the Δ⁷,24-dien-3β-ol configuration confers a unique combination of biosynthetic origin, metabolic handling, and bioactivity that cannot be replicated by other tirucallane alcohols.

Quantitative Differentiation Evidence for Tirucalla-7,24-dien-3beta-ol: Head-to-Head Comparisons with Closest Analogs


PEN3 vs. LUP5 Oxidosqualene Cyclase Product Specificity: Tirucalla-7,24-dien-3beta-ol as the Dominant Enzymatic Product

The Arabidopsis oxidosqualene cyclase PEN3 produces tirucalla-7,24-dien-3beta-ol with 85% product selectivity, whereas the paralogous enzyme LUP5 generates a 2:2:1 mixture of tirucalla-7,24-dien-3beta-ol, isotirucallol, and a seco-cholestadienol, with butyrospermol and tirucallol as minor byproducts [1]. This 85% vs. mixed-product profile constitutes a direct biosynthetic differentiation: PEN3 is a dedicated tirucalla-7,24-dien-3beta-ol synthase, while LUP5 is a multi-product cyclase. For researchers requiring a defined triterpene scaffold for pathway elucidation or heterologous production, PEN3-sourced tirucalla-7,24-dien-3beta-ol provides a single-compound entry point, whereas LUP5-derived material requires chromatographic separation of three co-eluting products [1].

Triterpenoid biosynthesis Oxidosqualene cyclase Arabidopsis thaliana Metabolic engineering

Δ⁷ vs. Δ⁸ Isomer Discrimination in Limonoid Biosynthesis: Butyrospermol Incorporation Efficiency Compared to Euphol and Tirucallol

Feeding experiments in Azadirachta indica leaves demonstrate that euphol (Δ⁸,20β-H) is incorporated into the limonoid nimbolide significantly more efficiently than its isomers butyrospermol (Δ⁷, i.e., tirucalla-7,24-dien-3beta-ol), tirucallol (Δ⁸,20α-H), and Δ⁷-tirucallol [1]. This experiment, although not providing a numerical incorporation ratio, establishes a clear rank-order metabolic discrimination: the Δ⁷ double bond of butyrospermol is recognized differently by the biosynthetic machinery than the Δ⁸ double bond of euphol and tirucallol. This differential metabolic routing means that butyrospermol occupies a distinct node in triterpenoid metabolic networks—it is not merely an interchangeable precursor but a branch-point metabolite with its own downstream fate [1].

Limonoid biosynthesis Metabolic fate Isomer discrimination Azadirachta indica

Anti-Inflammatory Potency in TPA-Induced Mouse Ear Edema: Cross-Study Comparison of Tirucallane Alcohols

In the TPA-induced mouse ear edema model, tirucallane triterpene alcohols—including butyrospermol and tirucallol—exhibited 50% inhibitory doses (ID₅₀) in the range of 0.2–0.9 mg/ear [1]. While not a direct head-to-head study of purified butyrospermol versus tirucallol, this range establishes the potency band within which tirucalla-7,24-dien-3beta-ol operates. By comparison, a separate study on tirucallol (Δ⁸ isomer) reported topical anti-inflammatory activity via neutrophil migration inhibition, but without a discrete ID₅₀ value for direct numerical comparison [2]. The breadth of the 0.2–0.9 mg/ear range underscores that individual tirucallane alcohols are not equipotent; specific ID₅₀ values depend on double-bond position and hydroxylation pattern. For procurement decisions, this means that anti-inflammatory assay results obtained with one tirucallane alcohol cannot be extrapolated to another without empirical verification.

Anti-inflammatory TPA-induced edema ID50 Triterpene alcohol

Cytotoxic Activity of Tirucallane-Type Triterpenoids Against HeLa Cells: Class-Level Potency Contextualization

Tirucallane-type triterpenoids isolated from Commiphora oddurensis (including tirucalla-7,24-diene-1β,3β-diol and tirucalla-7,24-diene-3β-ol-1-O-β-D-glucopyranoside, a glycosylated derivative of the target scaffold) exhibit anticancer activity against HeLa cervical carcinoma cells, with the most potent congener achieving an IC₅₀ of 0.017 mg/mL (36.9 μM) [1]. The aglycone scaffold—tirucalla-7,24-dien-3beta-ol—serves as the core pharmacophore from which these active derivatives are constructed. This class-level evidence indicates that the tirucalla-7,24-dien-3beta-ol scaffold is a productive starting point for anticancer lead optimization, and its glycosylated derivatives show measurable cytotoxicity. Researchers seeking to explore structure–activity relationships (SAR) around the tirucallane core would be disadvantaged by using a Δ⁸ isomer (e.g., tirucallol), as the double-bond position may alter ring conformation and biological target engagement.

Cytotoxicity HeLa Anticancer Tirucallane

Absorption and Bioavailability Challenges of Butyrospermol: Implications for Formulation Development

A 2025 study on the fate of butyrospermol in camellia oil revealed that its bioavailability is limited by poor water solubility, incomplete emulsification in oil matrices, and competitive inhibition of NPC1L1-NTD binding by co-occurring triterpene alcohols [1]. This absorption bottleneck is compound-specific: the Δ⁷ configuration and C-3 hydroxylation pattern govern logP and NPC1L1 recognition, meaning that structurally similar tirucallane alcohols (e.g., tirucallol) would exhibit different absorption profiles [1]. For industrial formulators, this evidence indicates that tirucalla-7,24-dien-3beta-ol requires dedicated solubility-enhancement strategies—such as nanoemulsification or cyclodextrin complexation—that cannot be designed based on data from other triterpene alcohols. The compound remained stable in simulated gastric and intestinal fluids but underwent hepatic degradation, further narrowing the formulation design space [1].

Bioavailability Absorption NPC1L1 Camellia oil Formulation

High-Value Application Scenarios for Tirucalla-7,24-dien-3beta-ol Driven by Quantitative Differentiation Evidence


Plant Triterpenoid Biosynthesis Pathway Elucidation Using PEN3-Defined Substrate

Researchers investigating oxidosqualene cyclase specificity or engineering triterpenoid pathways in heterologous hosts require a defined, single-compound substrate for unambiguous pathway tracing. Tirucalla-7,24-dien-3beta-ol, as the 85% dominant product of Arabidopsis PEN3 [1], provides a clean biosynthetic entry point that avoids the multi-product ambiguity of LUP5-derived mixtures. This makes it the preferred starting material for isotope-labeling studies, enzyme kinetics assays, and metabolic flux analysis in plant triterpenoid biosynthesis.

Limonoid Biogenesis Studies Requiring Isomer-Specific Metabolic Probes

Feeding experiments in Azadirachta indica have established that the Δ⁷ isomer butyrospermol is metabolically discriminated from Δ⁸ isomers euphol and tirucallol in limonoid nimbolide biosynthesis [2]. For laboratories dissecting the enzymatic steps between triterpene precursors and limonoid natural products, tirucalla-7,24-dien-3beta-ol serves as an isomer-specific probe that reveals branch-point selectivity in plant secondary metabolism—information that cannot be obtained using mixed isomer preparations.

Anti-Inflammatory Screening Campaigns Requiring Compound-Level Potency Benchmarking

Tirucallane triterpene alcohols display a 4.5-fold potency range (ID₅₀ 0.2–0.9 mg/ear) in the TPA-induced ear edema model [3]. For screening programs evaluating natural-product anti-inflammatory agents, tirucalla-7,24-dien-3beta-ol must be individually benchmarked within this range; substituting tirucallol or euphol introduces uncontrolled variability that can confound hit-to-lead progression and SAR interpretation.

Triterpenoid Bioavailability and Formulation Development Programs

The compound-specific absorption barriers of butyrospermol—including poor water solubility, NPC1L1-NTD competitive inhibition by co-occurring triterpene alcohols, and hepatic degradation [4]—necessitate dedicated formulation strategies. Industrial developers of triterpene-based nutraceuticals or topical anti-inflammatory products must procure the exact compound to design and validate solubility-enhancement approaches (e.g., nanoemulsions, solid dispersions), as bioavailability data from tirucallol or euphol are not transferable.

Quote Request

Request a Quote for Tirucalla-7,24-dien-3beta-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.